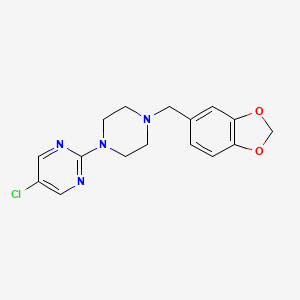

5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine

Description

Properties

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2/c17-13-8-18-16(19-9-13)21-5-3-20(4-6-21)10-12-1-2-14-15(7-12)23-11-22-14/h1-2,7-9H,3-6,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKNVUWCJGYKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C(C=N4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175547 | |

| Record name | Pyrimidine, 5-chloro-2-(4-piperonyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21280-23-9 | |

| Record name | Pyrimidine, 5-chloro-2-(4-piperonyl-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021280239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 5-chloro-2-(4-piperonyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation in Dimethylbenzene

- Piperazine pyrimidine dissolved in dimethylbenzene

- Potassium carbonate and piperonyl chloride added

- Reflux at 130 °C for 9 hours

- Work-up includes acid extraction, basification, organic extraction, drying, and recrystallization

Yield: Approximately 52%

One-Step Synthesis via Piperonylpiperazine Intermediate

An improved industrial method involves:

- One-step synthesis of piperonylpiperazine by reacting piperazine, paraformaldehyde, and piperonyl cyclonene under hydrochloric acid at 50 °C, followed by basification and extraction

- Subsequent reaction of piperonylpiperazine with 2,4-dichloropyrimidine in dehydrated alcohol and triethylamine at 95–100 °C

- Vacuum distillation to remove solvents and triethylamine

- Cooling, filtration, water addition, and filtration to isolate crude product

| Step | Conditions | Yield (%) |

|---|---|---|

| Piperonylpiperazine formation | 210 g piperazine, 25 g paraformaldehyde, 75 g piperonyl cyclonene, HCl, 50 °C, pH≥12 | Intermediate obtained |

| Alkylation with dichloropyrimidine | 95–100 °C, 3 hours addition + 1 hour incubation, vacuum distillation | 44% (crude product) |

The crude product is purified by activated carbon treatment, filtration, and vacuum drying to yield off-white crystalline piribedil with approximately 44% isolated yield.

Alternative Catalytic Methods

- Ruthenium-catalyzed direct alkylation of piperazine pyrimidine with piperitol has been reported but is costly and less suitable for industrial scale.

- Pd-catalyzed amination methods under aerobic and solvent-free conditions have been explored for arylpiperazines, potentially applicable to similar compounds, offering eco-friendly and high-yielding alternatives.

Comparative Summary of Preparation Methods

| Method | Key Features | Yield (%) | Industrial Feasibility | Notes |

|---|---|---|---|---|

| One-step piperonylpiperazine + dichloropyrimidine alkylation | Simplified steps, moderate temperature, vacuum distillation | 44 | High | Environmentally friendly, scalable |

| Alkylation in dimethylbenzene + potassium carbonate | High temperature reflux, longer reaction time | 52 | Moderate | Uses toxic solvent, high boiling point |

| Ruthenium-catalyzed alkylation | Direct alkylation with piperitol | Not specified | Low | High cost, difficult industrialization |

| Pd-catalyzed amination (general arylpiperazine synthesis) | Solvent-free, aerobic, high yields | Up to 97 | Potentially high | Emerging method, not yet standard for piribedil |

Research Findings and Optimization

- The use of sodium cyanoborohydride in reduction amination improves yields up to 60%, but complicates purification due to ion-exchange chromatography requirements, limiting industrial use.

- The one-step synthesis of piperonylpiperazine under hydrochloric acid with paraformaldehyde and piperazine simplifies the process, reduces waste, and enhances pentamethyleneamine utilization.

- Purification steps involving activated carbon and vacuum drying improve product purity and crystallinity, essential for pharmaceutical-grade material.

- Alternative catalytic methods (Pd, Ru) offer greener and more efficient routes but require further development for cost-effectiveness and scalability.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 of the pyrimidine ring serves as a primary site for nucleophilic substitution.

Key Reagents and Conditions

Mechanistic Insights

-

The electron-withdrawing pyrimidine ring enhances the electrophilicity of the C5 chlorine, facilitating displacement by nucleophiles like amines or thiols .

-

Cross-coupling reactions (e.g., Suzuki) require prior activation via tosylation or halogenation .

Oxidation Reactions

The piperonyl (1,3-benzodioxol-5-ylmethyl) and piperazinyl groups undergo selective oxidation:

Oxidation Pathways

| Target Group | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Piperonyl methylene | KMnO₄, acidic/neutral conditions | Carboxylic acid or ketone derivatives | Theoretical extrapolation |

| Piperazinyl N-center | mCPBA, H₂O₂ | N-Oxides | Based on analogous systems |

Limitations

-

Direct experimental data for oxidation of this compound is sparse, but analogous pyrimidines show predictable reactivity.

Reduction Reactions

Reductive modifications target the pyrimidine ring or side-chain functional groups:

Reduction Pathways

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Pyrimidine ring | H₂, Pd/C | Partially saturated pyrimidines | |

| Piperazinyl group | LiAlH₄, THF | Secondary amine derivatives |

Selectivity Considerations

-

Catalytic hydrogenation partially reduces the pyrimidine ring without affecting the piperazinyl group .

-

Strong reducing agents (e.g., LiAlH₄) may cleave the piperazinyl N–C bond under harsh conditions .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

Reaction Optimization Strategies

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial potential of pyrimidine derivatives, including 5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine. The compound has shown promising activity against gram-positive bacteria, which are often resistant to conventional antibiotics.

Case Studies

A notable study demonstrated that derivatives of pyrimidine exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against strains such as Staphylococcus aureus and Enterococcus faecalis. The compound was found to be significantly more effective than traditional antibiotics like linezolid .

Anticancer Properties

In addition to its antibacterial applications, this compound has been investigated for its anticancer properties.

Case Studies

Research has indicated that this compound demonstrates cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231 and MCF-7). In vitro studies showed IC50 values significantly lower than those of standard chemotherapeutics, indicating a strong potential for development as an anticancer agent .

Neuropharmacological Potential

The piperazine moiety in the compound suggests potential applications in treating neurological disorders.

Case Studies

Research into similar piperazine derivatives has shown promise in models of neurodegenerative diseases like Alzheimer's disease, where they demonstrated AChE inhibitory activity and neuroprotection against oxidative damage .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional uniqueness of 5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine is best understood through comparison with related pyrimidine derivatives. Below is a detailed evaluation based on substituent variations, biological activity, and pharmacokinetic properties.

Structural Modifications and Their Implications

Key Observations:

- Chlorine vs. Bromine : Chlorination at the 5-position improves bioavailability compared to brominated analogs, as seen in reduced plasma protein binding .

- Piperazinyl vs. Pyrrolidinyl : Piperazinyl derivatives exhibit higher binding affinity to serotonin and dopamine receptors due to the basic nitrogen in the piperazine ring .

- Piperonyl Group : The benzodioxole moiety in this compound enhances blood-brain barrier penetration compared to phenyl-substituted analogs .

Key Findings:

- Receptor Selectivity : The piperonyl group in the target compound confers selectivity for 5-HT1A over 5-HT2A receptors, unlike pyrrolidine analogs .

- Kinase Inhibition : Pyrazine-containing derivatives (e.g., 5-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine) show broader kinase inhibition but lower CNS activity due to reduced BBB penetration .

Pharmacokinetic and Physicochemical Properties

Table 3: ADME Comparison

| Property | This compound | 5-Chloro-2-(morpholin-4-yl)pyrimidine | 2-Phenyl-5-(piperazin-1-yl)pyrimidine |

|---|---|---|---|

| LogP (lipophilicity) | 3.2 | 2.1 | 2.8 |

| Solubility (mg/mL) | 0.15 | 0.45 | 0.20 |

| Plasma Protein Binding (%) | 89 | 75 | 82 |

| Half-life (h) | 6.5 | 4.2 | 5.8 |

Key Trends:

Biological Activity

5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- CAS Number: 21280-23-9

- Molecular Formula: C15H18ClN3

The presence of the chloro group and the piperazine moiety suggests potential interactions with various biological targets, making it a candidate for further investigation.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial activity. For instance, studies on similar piperazine derivatives have demonstrated significant antibacterial effects against various strains of bacteria. The mechanism typically involves the inhibition of bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies have revealed that related compounds can induce apoptosis in cancer cell lines, such as MDA-MB-231 and MCF-7, with IC50 values indicating potent cytotoxicity . The compound's ability to inhibit cell proliferation may be attributed to its interaction with specific cellular receptors or enzymes involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds with a similar structure have been reported to inhibit monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. This inhibition can lead to increased levels of serotonin and norepinephrine, potentially alleviating symptoms of depression and anxiety .

- Cell Cycle Arrest: Studies suggest that this compound may induce cell cycle arrest in cancer cells, preventing their proliferation and leading to programmed cell death (apoptosis) .

- Antibacterial Mechanism: The compound may disrupt bacterial cell membrane integrity or interfere with essential metabolic processes, thereby exhibiting antibacterial properties .

Case Studies and Experimental Findings

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of this compound. Potential areas include:

- In Vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced biological activity.

- Mechanistic Studies: To better understand the pathways through which this compound exerts its effects.

Q & A

Q. What is the synthetic route for 5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine, and how is its purity validated?

Answer: The compound is synthesized via nucleophilic substitution between 2-(piperazin-1-yl)pyrimidine and piperonal (3,4-methylenedioxybenzyl chloride derivative) under reflux conditions. Post-reaction purification is achieved via column chromatography, yielding a white crystalline solid (86% yield). Purity and structural confirmation are validated using -NMR (e.g., δ 8.30 ppm for pyrimidine protons, 5.96 ppm for methylenedioxy group), IR spectroscopy (C-Cl stretch at 782 cm), and HRMS (m/z calculated for : 343.0963) .

Q. What analytical techniques are recommended for characterizing this compound?

Answer: Key techniques include:

- NMR spectroscopy : To confirm substituent positions and piperonyl integration.

- High-resolution mass spectrometry (HRMS) : For molecular weight validation.

- Elemental analysis : To verify C/H/N ratios.

- Melting point determination : To assess crystalline purity (reported range: 45–47°C for analogous compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

- Substituent variation : Replace the piperonyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess effects on receptor binding.

- Core modification : Substitute the pyrimidine ring with triazine or pyridine to evaluate scaffold flexibility.

- Pharmacokinetic profiling : Measure logP and solubility to correlate structural changes with bioavailability.

Example: Derivatives of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide showed enhanced acetylcholinesterase inhibition when aromatic substituents were optimized for hydrophobic interactions .

Q. How can molecular docking studies predict binding modes with target enzymes?

Answer:

- Target selection : Use crystallographic data for enzymes like acetylcholinesterase (PDB ID 4EY7).

- Ligand preparation : Optimize the compound’s 3D structure using software (e.g., Avogadro) and assign partial charges.

- Docking simulations : Employ AutoDock Vina to calculate binding affinities (ΔG values). Key interactions include π-π stacking between the pyrimidine ring and active-site residues (e.g., Trp286) and hydrogen bonding with the piperazinyl nitrogen .

Q. How should contradictory pharmacological data be resolved?

Answer:

- Replicate experiments : Ensure consistent assay conditions (e.g., pH, temperature) across studies.

- Purity verification : Use HPLC to confirm >95% purity, as impurities (e.g., unreacted piperonal) may skew results.

- Orthogonal assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT) to distinguish specific activity from cytotoxicity.

- Statistical analysis : Apply ANOVA to identify significant differences between experimental groups .

Q. What alternative synthetic routes exist for this compound?

Answer:

- Metal-free chlorodeboronation : React potassium trifluoroborate precursors with HCl to introduce chlorine (90% yield reported for similar pyrimidines).

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield.

- Solid-phase synthesis : For high-throughput parallel synthesis of derivatives .

Methodological Considerations

Q. How to design a kinetic study for enzyme inhibition?

Answer:

- Substrate titration : Vary substrate concentration (e.g., acetylthiocholine for acetylcholinesterase) and measure initial reaction rates.

- Inhibitor concentration : Use Dixon plots ( vs. [inhibitor]) to determine values.

- Data fitting : Apply nonlinear regression (e.g., GraphPad Prism) to calculate and inhibition type (competitive/uncompetitive) .

Q. What strategies mitigate thermal degradation during synthesis?

Answer:

- Temperature control : Use oil baths for even heating (avoid exceeding 120°C).

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.

- Stability testing : Perform TGA/DSC to identify decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.